molecular formula C16H11Cl2N3O3 B2569630 methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate CAS No. 1376440-49-1

methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate

Cat. No.: B2569630
CAS No.: 1376440-49-1
M. Wt: 364.18
InChI Key: GUVWVZDKLHTTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a cyano group, a carbamoyl moiety derived from 2,5-dichlorophenyl, and a methyl ester group. The compound’s α,β-unsaturated enone system (eth-1-en-1-yl) further enhances its capacity for conjugate addition reactions, a trait common in bioactive molecules .

Properties

IUPAC Name

methyl 5-[2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c1-24-16(23)13-5-3-11(20-13)6-9(8-19)15(22)21-14-7-10(17)2-4-12(14)18/h2-7,20H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVWVZDKLHTTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring with various substituents that enhance its biological properties. Its molecular formula is C18H15Cl2N2O3C_{18}H_{15}Cl_2N_2O_3, and it features a cyano group and a dichlorophenyl carbamoyl moiety, which are critical for its activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. Preliminary studies suggest that it could function as an inhibitor of certain enzymes linked to disease pathways, particularly in cancer and infectious diseases.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, studies have shown that similar pyrrole-based compounds possess significant antibacterial and antifungal activities. The antimicrobial efficacy is often measured through Minimum Inhibitory Concentration (MIC) values and zones of inhibition against various pathogens.

CompoundMIC (µg/mL)Bacterial PathogenZone of Inhibition (mm)
Compound A<0.016Mycobacterium tuberculosis20
Compound B0.062Staphylococcus aureus15
Compound C0.125Escherichia coli12

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its structure allows for interactions with cancer cell signaling pathways, leading to apoptosis in malignant cells.

Case Study:
A recent study demonstrated that a related pyrrole derivative exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be enhanced by modifying substituents on the pyrrole ring. For example, the introduction of electron-withdrawing groups has been shown to improve potency against drug-resistant strains of bacteria and cancer cells.

Key Findings:

  • Electron-Withdrawing Groups: Enhance the reactivity and binding affinity to biological targets.
  • Bulky Substituents: Can improve selectivity towards specific enzymes or receptors.
  • Hydrophobic Interactions: Contribute significantly to the overall binding efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Key Structural and Functional Differences

The compound’s closest structural analogs are ethyl-substituted pyrrole derivatives and halogenated aromatic carbamoyl compounds. A comparative analysis is provided below:

Compound Substituents Functional Groups Key Properties Synthetic Pathway
Target Compound 2,5-Dichlorophenyl carbamoyl, cyano, methyl ester Cyano, carbamoyl, ester, α,β-unsaturated enone High electrophilicity, potential bioactivity Likely involves condensation of pyrrole ester with dichlorophenyl isocyanate
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) 3-Fluoro-2-iodobenzoyl, methyl ester Aryl carbonyl, ester Halogenated aromatic system enhances lipophilicity Friedel-Crafts acylation of ethyl pyrrole-2-carboxylate
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate 3-Aminophenyl, cyano, methyl groups, phenyl Cyano, amine, ester Electron-rich due to amine; applications in optoelectronics Multi-step coupling of pyrrole precursors with aryl nitriles
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (55) Benzoyl, amino, ethyl ester Amine, aryl carbonyl, ester Base for thioxopyrimidine synthesis; moderate solubility in polar solvents Cyclocondensation of enaminones with benzoyl chloride

Research Findings and Implications

Pharmacological Potential

  • Anticancer Activity : Dichlorophenyl carbamoyl derivatives show inhibition of kinase enzymes due to halogen-enhanced hydrophobic interactions .
  • Antimicrobial Properties: Cyano-substituted pyrroles disrupt microbial cell membranes, as seen in analogs like 7a and 7b () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.